molecular formula C15H17N3O3 B2446248 3,4-dimethoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide CAS No. 2176201-72-0

3,4-dimethoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide

Cat. No. B2446248
CAS RN: 2176201-72-0
M. Wt: 287.319
InChI Key: HALLQWMIOFTZTO-UHFFFAOYSA-N
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Description

“3,4-dimethoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide” is a pyrimidine derivative containing an amide moiety . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . They have attracted more and more attention due to their extensive biological activities .


Synthesis Analysis

The synthesis of similar benzamide compounds starts from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using spectroscopic methods such as IR, 1 H NMR, and 13 C NMR . The molecular formula is C10H13NO3 .

Scientific Research Applications

Synthesis and Structural Studies

  • The compound's synthesis and crystal structure have been explored, offering insights into its chemical properties. For instance, a study by Ji (2006) investigated a related compound, 4-(4,6-dimethoxylpyrimidin-2-yl)-3-thiourea carboxylic acid methyl ester, providing valuable data on molecular structure through X-ray diffraction analysis (Ji, 2006).

Potential Therapeutic Applications

  • There's significant interest in related compounds for their potential therapeutic applications. For example, Högberg et al. (1990) synthesized several compounds, including (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, to investigate their properties as potential antipsychotic agents, indicating the therapeutic potential of similar benzamide derivatives (Högberg et al., 1990).

Chemical Modifications and Derivatives

  • Studies on the synthesis of derivatives and chemical modifications of the compound are common. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl derivatives with anti-inflammatory and analgesic properties, demonstrating the versatility of such compounds in medicinal chemistry (Abu‐Hashem et al., 2020).

In vitro Studies and Receptor Binding

  • In vitro studies, such as those by Bishop et al. (1991), have evaluated similar benzamides for their binding affinity to dopamine D2 receptors, indicating their potential in neuroscience and pharmacology research (Bishop et al., 1991).

Advances in Marine-Sourced Natural Products

  • The compound's role in the synthesis of marine-sourced natural products has been explored, as in the work of Joshi and Dodge (2021), who focused on the efficient synthesis of pyrimidinyl benzamides with antibacterial properties (Joshi & Dodge, 2021).

Anticancer and Anti-Inflammatory Research

  • Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives with potential as anticancer and anti-5-lipoxygenase agents, highlighting the compound's relevance in developing new therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Activity Research

  • Vijaya Laxmi et al. (2019) evaluated substituted benzamide derivatives for their antimicrobial activity, demonstrating the compound's potential in addressing bacterial and fungal infections (Vijaya Laxmi et al., 2019).

Future Directions

The future directions for “3,4-dimethoxy-N-((6-methylpyrimidin-4-yl)methyl)benzamide” could involve further exploration of its biological activities, given the extensive biological activities of pyrimidine derivatives . Additionally, research could be conducted in different fields of application by conducting in vivo biochemical tests of effective amides .

Mechanism of Action

Biochemical Pathways

. Benzimidazole derivatives are often involved in a variety of biochemical pathways, but the exact pathways for this specific compound need further investigation.

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. .

properties

IUPAC Name

3,4-dimethoxy-N-[(6-methylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-10-6-12(18-9-17-10)8-16-15(19)11-4-5-13(20-2)14(7-11)21-3/h4-7,9H,8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HALLQWMIOFTZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CNC(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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